molecular formula C20H24N2O4S B2778068 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-phenylacetamide CAS No. 941991-21-5

2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-phenylacetamide

Cat. No. B2778068
CAS RN: 941991-21-5
M. Wt: 388.48
InChI Key: BNJGAXGRSJFWGC-UHFFFAOYSA-N
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Description

“2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-phenylacetamide” is a chemical compound with potential applications in various fields of research and industry. It is a derivative of piperidine, which is a common structural unit in natural products .


Molecular Structure Analysis

The molecular formula of this compound is C21H26N2O4S. It contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Specific chemical reactions involving “2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-phenylacetamide” were not found in the search results.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 402.51. Other specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Enzyme Inhibitory Activities

One study focused on the synthesis of new 3,4,5-trisubstituted-1,2,4-triazole analogues, including derivatives of 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-phenylacetamide, for enzyme inhibitory activities. These compounds were evaluated for their potential to inhibit bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. The research found that certain synthesized compounds demonstrated good activity against these enzymes, contributing to the understanding of structure-activity relationships and molecular docking to explore the binding modes against the studied enzymes (N. Virk et al., 2018).

Hypoglycemic Activity

Another study evaluated acylamide derivatives, including those related to 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-phenylacetamide, for their hypoglycemic activities. The research aimed to discover new therapeutic agents for diabetes management. It was found that some of these compounds exhibited significant hypoglycemic effects, suggesting a mechanism of action similar to sulphonylureas (V. Srivastava et al., 1996).

Antibacterial Potentials

Research into acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores included derivatives of 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-phenylacetamide. These compounds were synthesized and evaluated for their antibacterial potentials. The study found that certain compounds were moderate inhibitors of bacterial growth, with specific derivatives showing significant activity against various bacterial strains, including Salmonella typhi and Escherichia coli (Kashif Iqbal et al., 2017).

Future Directions

Piperidine derivatives continue to be of interest in the pharmaceutical industry and in various fields of research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing area of study .

properties

IUPAC Name

2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-26-18-10-12-19(13-11-18)27(24,25)22-14-6-5-9-17(22)15-20(23)21-16-7-3-2-4-8-16/h2-4,7-8,10-13,17H,5-6,9,14-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJGAXGRSJFWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-phenylacetamide

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